molecular formula C7H12ClN3O B1404421 4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride CAS No. 1391033-16-1

4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B1404421
M. Wt: 189.64 g/mol
InChI Key: LOXIDWOUZYEHJO-UHFFFAOYSA-N
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Description

“4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1391033-16-1 . Its IUPAC name is 5-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride . The molecular weight of this compound is 189.64 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been a subject of research due to their versatility in drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a part of the compound, has been studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, has been studied . This reaction is part of the assembly of the 1,2,4-oxadiazole core .

It is stored at room temperature . The InChI code of the compound is 1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H .

Scientific Research Applications

Antiproliferative Agents and Tubulin Inhibition

  • 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a derivative, have been identified as a new class of antiproliferative agents. They act as tubulin inhibitors, confirmed by biological activity profile studies and biochemical assays. They demonstrate increased numbers of mitotic cells in leukemia cell lines after treatment (Krasavin et al., 2014).

Antimicrobial Activity

  • Novel derivatives containing piperidine or pyrrolidine rings exhibit strong antimicrobial activity. Structure–activity studies have been performed to understand their antimicrobial effects (Krolenko et al., 2016).

Synthesis and Spectral Analysis

  • Synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been undertaken. These compounds were screened for antimicrobial properties against both Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity (Khalid et al., 2016).

Chemical Stability and Rearrangement Studies

  • The chemical stability of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles has been studied, revealing their reactivity in Boulton–Katritzky rearrangement at room temperature in various conditions, leading to the formation of spiropyrazoline compounds (Kayukova et al., 2018).

Synthesis of GABAA Receptor Agonists

  • The synthesis of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives, including modifications to the basic piperidine substituent, has been conducted. These compounds have been screened for affinity to the GABA A alpha subunit and demonstrate potential in synthesizing alpha subtype selective GABA mimetic drugs (Jansen et al., 2008).

Antifungal Agents

  • Novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized, showing significant in vitro antifungal activities. Structure-activity relationship studies have been developed to compare their activities with standard antifungal agents (Sangshetti & Shinde, 2011).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a potential future direction .

properties

IUPAC Name

5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXIDWOUZYEHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

CAS RN

1391033-16-1
Record name 4-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
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4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
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4-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
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